5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
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Overview
Description
5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a compound that features a pyrrolidine ring fused to an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine with imidazole derivatives under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow microreactors, which offer advantages in terms of safety, sustainability, and ease of automation. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and substituted imidazole compounds .
Scientific Research Applications
5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, altering their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, known for its biological activities.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Prolinol: A derivative of pyrrolidine with significant biological activity.
Uniqueness
5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is unique due to its fused ring structure, which provides a distinct three-dimensional shape. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H13Cl2N3 |
---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
5-pyrrolidin-2-yl-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-6(9-3-1)7-4-8-5-10-7;;/h4-6,9H,1-3H2,(H,8,10);2*1H |
InChI Key |
WVLUFYZHJIPQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CN=CN2.Cl.Cl |
Origin of Product |
United States |
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